molecular formula C26H22O7 B2642554 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 610753-18-9

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B2642554
CAS No.: 610753-18-9
M. Wt: 446.455
InChI Key: PNXWFPYPAHFNFC-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the use of a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with 4-methoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)propanoic acid
  • 3,4-dimethoxyphenylacetonitrile
  • 3,4-dimethoxyphenylacetone

Comparison

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is unique due to its chromen-4-one core, which imparts distinct chemical and biological properties. While other compounds may share some functional groups, the overall structure and resulting activities can differ significantly.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-15-24(17-7-12-21(30-3)23(13-17)31-4)25(27)20-11-10-19(14-22(20)32-15)33-26(28)16-5-8-18(29-2)9-6-16/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXWFPYPAHFNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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